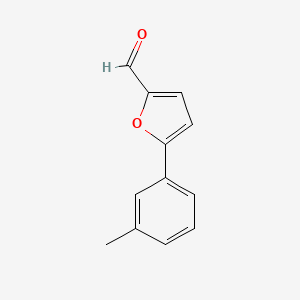

5-m-Tolyl-furan-2-carbaldehyde

Vue d'ensemble

Description

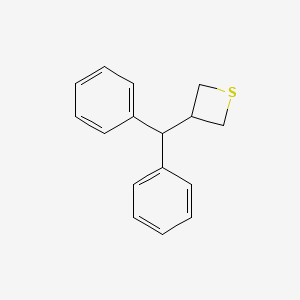

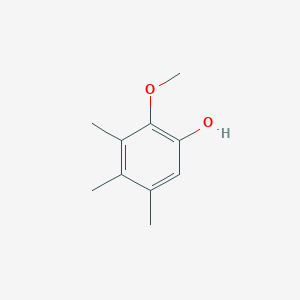

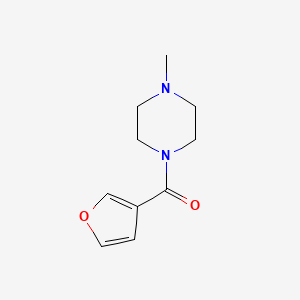

5-m-Tolyl-furan-2-carbaldehyde, also known as 5-(2-methylphenyl)-2-furaldehyde, is a chemical compound with the molecular formula C12H10O2 . It has a molecular weight of 186.21 . The compound is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O2/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 186.21 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antioxidant Activity in Food Analysis Furan-2-carbaldehyde derivatives, such as 5-hydroxymethylfuran-2-carbaldehyde (HMF), have been identified in the hydrothermal hydrolysis process of plant foods, contributing to the antioxidant capacity measured in various assays. These compounds, while sometimes misidentified as phenolics, exhibit significant antioxidant activity, particularly in the oxygen radical absorbing capacity (ORAC) assay. This suggests potential applications in food science, particularly in the evaluation of antioxidant properties of foods and in understanding the impact of food processing on phenolic content and antioxidant activity (Chen et al., 2014).

Thermodynamic Properties for Synthesis and Application The thermodynamic properties of furan-2-carbaldehyde derivatives, including their vapor pressure and enthalpies of sublimation and evaporation, have been characterized, providing valuable data for optimizing synthesis, purification, and application processes. Such information is crucial for the practical application of these compounds in various industrial and chemical processes (Dibrivnyi et al., 2015).

Green Chemistry and Synthesis of Bioactive Compounds Furan-2-carbaldehydes have been utilized as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This represents an environmentally friendly approach to synthesizing valuable compounds, highlighting the potential of furan-2-carbaldehydes in sustainable chemistry and the synthesis of pharmaceuticals (Yu et al., 2018).

Biorefining and Heterogeneous Catalysis In the context of biorefining, furan-2-carbaldehydes play a significant role as intermediates in the production of furfural and hydroxymethylfurfural (HMF) through heterogeneously catalyzed dehydration of sugars. This process aligns with green chemistry principles by reducing waste and facilitating catalyst recovery, contributing to the sustainable production of valuable chemicals from biomass (Karinen et al., 2011).

Orientations Futures

Furan-2-carbaldehydes, including 5-m-Tolyl-furan-2-carbaldehyde, are important in the field of green chemistry due to their potential as bio-based chemical platforms . They can be derived from renewable resources and used in the synthesis of various products, including pharmaceuticals, dyes, and polymeric materials . Future research may focus on improving the synthesis methods and exploring new applications for these compounds .

Propriétés

IUPAC Name |

5-(3-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-3-2-4-10(7-9)12-6-5-11(8-13)14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQILSHHKUALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359338 | |

| Record name | 5-m-Tolyl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94078-19-0 | |

| Record name | 5-m-Tolyl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

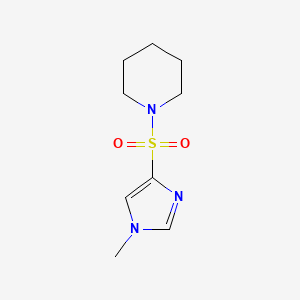

![N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3059009.png)